molecular formula C10H6ClF3O B1528596 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene CAS No. 1179157-09-5

1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene

Cat. No. B1528596
M. Wt: 234.6 g/mol
InChI Key: BUOZNKLQZVBJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Chloroprop-1-yn-1-yl)benzene” is an organic compound with the molecular formula C9H7Cl . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “(3-Chloroprop-1-yn-1-yl)benzene” is 150.61 . The molecular formula is C9H7Cl .


Physical And Chemical Properties Analysis

“(3-Chloroprop-1-yn-1-yl)benzene” should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Catalytic Reactions

Research has shown that certain catalysts enable the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, potentially including derivatives similar to 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene. This process allows for the modification of molecules to enhance their properties for further applications in material science and pharmaceuticals (Mejía & Togni, 2012).

Polymorphism and Desolvation

Studies on van der Waals host molecules have explored the phenomena of polymorphism through desolvation, which could be relevant to compounds structurally related to 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene. Understanding these processes can be crucial for designing materials with tailored physical properties (Bhattacharya & Saha, 2013).

Electrochemical and Chemiluminescence Properties

The electrochemistry and electrogenerated chemiluminescence (ECL) of compounds have been examined to understand their potential in sensing and lighting technologies. Such studies can inform the development of new materials for optoelectronic applications, suggesting the relevance of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene in these areas (Qi et al., 2016).

Halogenation Reactions

Controlled halogenation reactions provide a pathway to synthesize derivatives of trifluoromethoxybenzene, including chlorination and bromination to produce mono-, di-, and tri-substituted compounds. This process is critical for creating materials with specific properties for use in various industrial applications (Herkes, 1977).

High Surface Area and Thermal Stability

Research into frameworks with high surface areas and thermal stability is essential for developing new porous materials. These materials have applications in gas storage, separation technologies, and catalysis, indicating potential uses for 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene in the design of advanced materials (Zentner et al., 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3-chloroprop-1-ynyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O/c11-7-1-2-8-3-5-9(6-4-8)15-10(12,13)14/h3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOZNKLQZVBJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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